molecular formula C14H18N2O5S B14938923 Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14938923
M. Wt: 326.37 g/mol
InChI Key: GDGMZTDIEGKKDD-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based small molecule characterized by a 1,3-thiazole core substituted at position 2 with a (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonylamino group and at position 4 with a methyl group. The ethyl ester at position 5 enhances its lipophilicity, which may influence bioavailability and metabolic stability. The tetrahydrofuran-derived acyl moiety introduces a cyclic ether fragment, distinguishing it from simpler aromatic or aliphatic substituents commonly seen in thiazole derivatives.

Properties

Molecular Formula

C14H18N2O5S

Molecular Weight

326.37 g/mol

IUPAC Name

ethyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H18N2O5S/c1-5-20-12(19)10-7(2)15-13(22-10)16-11(18)8-6-9(17)21-14(8,3)4/h8H,5-6H2,1-4H3,(H,15,16,18)

InChI Key

GDGMZTDIEGKKDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC(=O)OC2(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid with thioamide derivatives under controlled conditions. The reaction is often catalyzed by acid or base catalysts and requires precise temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 2-[(3,4-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS 1047760-35-9)

  • Structure: Features a 3,4-dichlorophenyl carbonylamino group at position 2.
  • Key Differences : The dichlorophenyl group enhances electron-withdrawing effects and may improve binding to hydrophobic pockets in biological targets.
  • Applications : While specific activity data are unavailable, chlorinated aromatic groups are often associated with antimicrobial or antifungal properties .

Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 918793-30-3)

  • Structure: Contains a trifluoromethyl group at position 4 and an o-tolylamino group at position 2.
  • Key Differences: The trifluoromethyl group increases metabolic stability and lipophilicity, while the o-tolylamino group introduces steric bulk.
  • Applications : Fluorinated thiazoles are explored for CNS-targeting drugs due to enhanced blood-brain barrier penetration .

2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)

  • Structure: Lacks the ethyl ester (carboxylic acid instead) and substitutes a 4-chlorobenzylamino group at position 2.
  • Key Differences : The free carboxylic acid improves water solubility but reduces cell permeability.
  • Biological Activity : Demonstrated hypoglycemic effects in streptozotocin-induced diabetic rats, with the chlorobenzyl group critical for activity .

Ethyl 4-cyano-3-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2-thiophenecarboxylate

  • Structure: Replaces the thiazole with a thiophene ring and introduces a cyano group and pyrazole-derived substituent.
  • Key Differences: The cyano group enhances polarity, while the pyrazole moiety may confer metal-binding capacity.
  • Applications : Such derivatives are studied as enzyme inhibitors or fluorescent probes .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 1047760-35-9 BAC
Molecular Weight ~356.37 g/mol 359.22 g/mol ~296.75 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (high lipophilicity) ~1.8 (low lipophilicity)
Solubility Low aqueous solubility (ester dominance) Very low (chlorinated aromatic) Moderate (carboxylic acid)
Metabolic Stability Likely moderate (ester hydrolysis possible) High (resistant to hydrolysis) Low (acid prone to conjugation)

Biological Activity

Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a thiazole derivative with a complex structure that includes both a thiazole ring and a tetrahydrofuran moiety. The structural formula can be represented as follows:

C13H16N2O4S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

Key Features of the Structure

  • Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Tetrahydrofuran Moiety : Contributes to the compound's solubility and reactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundActivityBacterial StrainReference
C75Inhibitor of FASNE. coli
Ethyl 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylateAntimicrobialVarious

Anticancer Properties

The compound is also being investigated for its anticancer potential. Similar thiazole derivatives have been shown to inhibit fatty acid synthase (FASN), a key enzyme in cancer metabolism.

  • Inhibition of FASN : This leads to reduced lipid synthesis, which is crucial for cancer cell proliferation.
  • Induction of Apoptosis : By disrupting metabolic pathways, these compounds may trigger programmed cell death in cancer cells.

Case Studies

  • Study on C75 : A study demonstrated that C75, a related compound, significantly impaired mitochondrial function and reduced cell viability in cancer models by inhibiting FASN and affecting mitochondrial fatty acid synthesis pathways .
  • Microwave-Assisted Synthesis : Another study highlighted the microwave-assisted synthesis of related γ-lactone carboxylic acids that increased the growth of E. coli by approximately 44%, suggesting potential applications in microbiology and biotechnology .

Recent Investigations

Recent studies have focused on the synthesis and biological evaluation of thiazole derivatives, revealing their potential in various therapeutic areas:

  • Antioxidant Activity : Some derivatives have displayed antioxidant properties, which could contribute to their therapeutic effects.
  • Toxicity Assessments : Evaluations indicate that while these compounds can be effective against certain pathogens and cancer cells, they require careful dosage management to minimize toxicity .

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